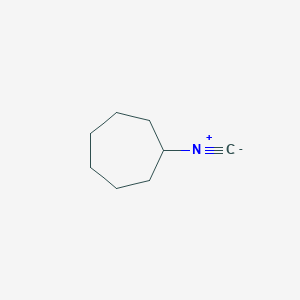

Cycloheptyl isocyanide

CAS No.: 134420-07-8

Cat. No.: VC3908304

Molecular Formula: C8H13N

Molecular Weight: 123.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134420-07-8 |

|---|---|

| Molecular Formula | C8H13N |

| Molecular Weight | 123.2 g/mol |

| IUPAC Name | isocyanocycloheptane |

| Standard InChI | InChI=1S/C8H13N/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2 |

| Standard InChI Key | BMPCFAVGGPXHFI-UHFFFAOYSA-N |

| SMILES | [C-]#[N+]C1CCCCCC1 |

| Canonical SMILES | [C-]#[N+]C1CCCCCC1 |

Introduction

Chemical Identity and Structural Features

Cycloheptyl isocyanide belongs to the alkyl isocyanide class, distinguished by a cycloheptane ring bonded to an isocyanide group. Its molecular formula is C₈H₁₃N, with a molecular weight of 123.20 g/mol. While direct spectral data for this compound are scarce, its structure can be extrapolated from cyclohexyl isocyanide (C₇H₁₁N), which shares analogous bonding patterns .

Stereoelectronic Properties

The cycloheptyl ring introduces steric bulk and conformational flexibility compared to smaller cycloalkyl isocyanides. Computational studies on similar systems suggest that the seven-membered ring adopts a chair-like conformation, minimizing torsional strain while allowing partial delocalization of the isocyanide’s lone pair into the ring . This electronic interplay enhances its reactivity in cycloaddition and polymerization reactions.

Synthetic Methodologies

Traditional Isocyanide Synthesis

Isocyanides are typically synthesized via dehydration of formamides using reagents like phosphorus oxychloride (POCl₃) or phosgene. For cycloheptyl isocyanide, the route would involve:

-

Formamide Preparation: Cycloheptylamine reacts with formic acid to yield N-cycloheptylformamide.

-

Dehydration: Treatment with POCl₃ or trichloromethyl chloroformate (TCF) under anhydrous conditions :

Green Synthesis Innovations

Recent advances avoid aqueous workups, enabling safer, scalable production. For example, microwave-assisted synthesis in microtiter plates (0.2 mmol scale) or flow reactors (0.5 mol scale) achieves high yields (>85%) with minimal waste . These methods could be adapted for cycloheptyl isocyanide, leveraging its stability under mild conditions.

Reactivity and Mechanistic Insights

Nucleophilic and Electrophilic Pathways

The isocyanide group (-N≡C) engages in dual reactivity:

-

Nucleophilic attacks at the carbon atom form adducts with electrophiles (e.g., carbonyl compounds).

-

Electrophilic reactions involve coordination to metal centers or participation in multicomponent reactions (MCRs) .

For instance, cycloheptyl isocyanide likely undergoes Ugi reactions, forming α-acyloxyamides:

Polymerization Catalysis

Nickel(II) complexes catalyze isocyanide oligomerization, producing helical poly(isocyanides). Cyclohexyl isocyanide forms polymers with high stereoregularity under Ni(II) catalysis . By analogy, cycloheptyl isocyanide could yield analogous polymers, potentially with enhanced flexibility due to the larger ring:

Applications in Materials Science

Functional Polymers

Poly(cycloheptyl isocyanide) derivatives may exhibit unique chiroptical properties, making them candidates for:

-

Chiral sensors: Detecting enantiomers in pharmaceutical mixtures.

-

Conductive materials: Doping with electron-accepting groups enhances conductivity.

Pharmaceutical Building Blocks

Isocyanides are pivotal in MCRs for drug discovery. Cycloheptyl isocyanide’s steric profile could improve binding affinity in peptidomimetics or kinase inhibitors.

Future Directions

-

Synthetic Optimization: Developing solvent-free or catalytic dehydration methods.

-

Biological Screening: Evaluating antimicrobial or anticancer activity in collaboration with computational models.

-

Materials Characterization: Analyzing poly(cycloheptyl isocyanide)’s thermal and mechanical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume